molecular formula C16H16FN3O B3894843 N'-(2-fluorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

N'-(2-fluorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

Cat. No. B3894843
M. Wt: 285.32 g/mol
InChI Key: SIJGLAQFJHXIIN-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-fluorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide, also known as FMAAH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material sciences. FMAAH is a hydrazide derivative that contains a fluorobenzylidene moiety and a methylphenylamino group.

Scientific Research Applications

N'-(2-fluorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. It has also been studied for its potential use as an antimicrobial agent against various bacterial strains. In agriculture, this compound has been studied for its ability to increase the growth and yield of crops. In material sciences, this compound has been studied for its potential use as a corrosion inhibitor and as a dye for textiles.

Mechanism of Action

The mechanism of action of N'-(2-fluorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacterial strains by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to exhibit both biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase pathway. In bacterial strains, it disrupts the bacterial cell membrane, leading to cell death. In crops, it has been shown to increase the growth and yield of plants by enhancing the uptake of nutrients and water.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-(2-fluorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide is its potential use as an anticancer agent. It has been shown to induce apoptosis in cancer cells, making it a promising candidate for further research. Another advantage is its potential use as an antimicrobial agent against various bacterial strains. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N'-(2-fluorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide. One direction is to further investigate its potential use as an anticancer agent and to determine its efficacy in vivo. Another direction is to study its potential use as an antimicrobial agent against multidrug-resistant bacterial strains. In agriculture, future directions include studying its effects on different crops and determining the optimal concentration for maximum growth and yield. In material sciences, future directions include studying its potential use as a corrosion inhibitor for different metals and as a dye for different textiles.
Conclusion:
In conclusion, this compound is a hydrazide derivative that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material sciences. The synthesis of this compound involves the condensation reaction of 2-fluorobenzaldehyde and 2-(2-methylphenylamino)acetohydrazide. This compound has been studied for its potential applications as an anticancer and antimicrobial agent, as well as in agriculture and material sciences. Its mechanism of action is not fully understood, but studies have shown that it induces apoptosis in cancer cells and disrupts the bacterial cell membrane. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study.

properties

IUPAC Name

N-[(Z)-(2-fluorophenyl)methylideneamino]-2-(2-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O/c1-12-6-2-5-9-15(12)18-11-16(21)20-19-10-13-7-3-4-8-14(13)17/h2-10,18H,11H2,1H3,(H,20,21)/b19-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJGLAQFJHXIIN-GRSHGNNSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C\C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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